1,3-Propane sultone (CAS: 1120-71-4) is a highly reactive, cyclic sulfonate ester primarily procured as a solid electrolyte interphase (SEI) forming additive for lithium-ion batteries and as a potent sulfopropylating agent in chemical synthesis. Characterized by its strained five-membered ring, 1,3-PS exhibits exceptional electrophilicity, making it highly susceptible to nucleophilic attack and ring-opening reactions. In electrochemical systems, this translates to preferential reduction at the anode surface prior to bulk carbonate solvents, forming a robust, sulfur-incorporated passivating layer. In industrial synthesis, it serves as a primary precursor for introducing highly water-soluble, zwitterionic sulfobetaine moieties into polymers, surfactants, and diagnostic labels. While its handling requires stringent safety protocols due to its toxicity profile, its distinctive reactivity and performance-enhancing properties make it a critical, non-substitutable material in advanced energy storage and specialty chemical manufacturing [1].
Substituting 1,3-propane sultone with closely related analogs like 1,4-butane sultone (1,4-BS) or standard SEI additives like vinylene carbonate (VC) fundamentally compromises process efficiency and product performance. The five-membered ring of 1,3-PS possesses significantly higher ring strain than the six-membered ring of 1,4-BS, resulting in a lower lowest unoccupied molecular orbital (LUMO) energy and accelerated reduction kinetics. In battery applications, replacing 1,3-PS with VC leads to severe high-temperature gas generation, cell swelling, and elevated internal impedance, which degrades long-term capacity retention [1]. In chemical synthesis, attempting to replace 1,3-PS with less toxic alkylating agents, such as sodium 3-bromopropane sulfonate, drastically reduces sulfopropylation conversion yields (often below 20%), necessitating harsher conditions and extended reaction times that degrade sensitive substrates [2].
First-principles density functional theory calculations and electrochemical assays demonstrate that 1,3-PS possesses a lower LUMO energy (-0.043 eV) compared to standard bulk electrolyte solvents like ethylene carbonate (EC, 0.002 eV). This energetic advantage ensures that 1,3-PS undergoes preferential reduction (-3.29 eV vs -2.95 eV for EC) at the anode surface during the initial formation cycles. Unlike less reactive analogs such as 1,4-butane sultone, the high ring strain of 1,3-PS guarantees the formation of a protective lithium alkylsulfonate (RSO2Li) layer before the bulk solvent can decompose, directly inhibiting detrimental ethylene gas generation [1].
| Evidence Dimension | LUMO Energy and Reduction Potential |
| Target Compound Data | 1,3-PS (LUMO: -0.043 eV; Reduction: -3.29 eV) |
| Comparator Or Baseline | Ethylene Carbonate (EC) baseline (LUMO: 0.002 eV; Reduction: -2.95 eV) |
| Quantified Difference | 1,3-PS reduces at a potential 0.34 eV more favorable than EC. |
| Conditions | First-principles calculation (CPCM model) mimicking EC/EMC solvent environment. |
Ensures the additive acts as a sacrificial precursor to form a stable SEI layer, preventing bulk electrolyte degradation and extending battery cycle life.
In high-temperature storage and cycling scenarios (e.g., 55 °C to 90 °C), 1,3-PS significantly outperforms the industry-standard additive vinylene carbonate (VC). Online electrochemical mass spectrometry (OEMS) confirms that while VC incorporation results in continuous CO2 evolution and severe cell swelling at elevated temperatures, 1,3-PS alters the reduction pathway to inhibit ethylene generation. In comparative studies of LiCoO2/graphite cells stored at 90 °C, VC-containing cells suffered from severe structural swelling, whereas cells utilizing propane sultone exhibited negligible thermal degradation and gas accumulation [1].
| Evidence Dimension | High-temperature gas generation and cell swelling |
| Target Compound Data | 1,3-PS (Inhibits ethylene generation, negligible swelling at 90 °C) |
| Comparator Or Baseline | Vinylene Carbonate (VC) (Severe CO2 evolution and physical swelling at 90 °C) |
| Quantified Difference | 1,3-PS prevents the catastrophic volumetric expansion associated with VC degradation. |
| Conditions | LiCoO2/graphite pouch cells stored at elevated temperatures (55 °C - 90 °C). |
Critical for the procurement of electrolytes intended for electric vehicles (EVs) and high-temperature industrial applications where cell swelling poses severe safety and failure risks.
Electrochemical Impedance Spectroscopy (EIS) reveals that the choice of SEI additive drastically impacts the internal resistance of lithium-ion cells post-formation. While the addition of 2% VC significantly increases the overall cell impedance due to the formation of a highly resistive poly(VC) layer, the incorporation of 1,3-PS decreases the cell impedance compared to the standard electrolyte baseline. This lower impedance is attributed to the highly conductive lithium alkylsulfonate species generated by the ring-opening of 1,3-PS, which facilitates improved Li-ion transfer kinetics across the electrode-electrolyte interface [1].
| Evidence Dimension | Post-formation cell impedance |
| Target Compound Data | 1,3-PS (Decreases baseline cell impedance) |
| Comparator Or Baseline | Vinylene Carbonate (VC) (Significantly increases cell impedance) |
| Quantified Difference | 1,3-PS forms a highly conductive SEI, reversing the impedance penalty typical of VC. |
| Conditions | EIS measurements acquired after formation cycles in Li-ion coin cells. |
Lower internal impedance directly translates to higher power density and better fast-charging capabilities in commercial battery packs.
For the synthesis of water-soluble zwitterionic labels and polymers, 1,3-PS provides highly efficient N-alkylation compared to less toxic halosulfonate alternatives. In comparative synthetic evaluations targeting N-sulfopropyl acridinium esters, reactions utilizing sodium 3-bromopropane sulfonate achieved less than 20% conversion even under extended reaction times [1]. Conversely, 1,3-PS acts as a highly potent electrophile, driving the ring-opening sulfopropylation to near-quantitative yields. Similarly, in the functionalization of chitosan under neutral aqueous conditions, 1,3-PS achieves a controllable degree of substitution (DS) ranging from 25% to 95%, a level of efficiency unattainable with less strained alkylating agents [2].
| Evidence Dimension | N-alkylation (sulfopropylation) conversion yield |
| Target Compound Data | 1,3-PS (High conversion, up to 95% DS in optimized aqueous systems) |
| Comparator Or Baseline | Sodium 3-bromopropane sulfonate (<20% conversion) |
| Quantified Difference | >4x increase in conversion yield using 1,3-PS due to high ring strain. |
| Conditions | N-alkylation of sterically hindered nitrogen centers and biopolymers (e.g., chitosan). |
Ensures commercially viable yields and reduces purification overhead when manufacturing high-value zwitterionic surfactants, diagnostic labels, and polyampholytes.
Due to its ability to form a stable, low-impedance lithium alkylsulfonate SEI layer that resists thermal degradation, 1,3-PS is a critical additive for Li-ion cells operating in high-temperature environments (55 °C to 90 °C). It is specifically procured to replace or supplement vinylene carbonate (VC) in NMC/Graphite and LiCoO2/Graphite chemistries to prevent catastrophic cell swelling and gas generation during elevated temperature storage [1].
The lower post-formation cell impedance achieved with 1,3-PS compared to standard poly(VC)-forming additives makes it highly suitable for electric vehicle (EV) battery formulations requiring high rate capability. Its preferential reduction kinetics ensure the anode is protected without introducing the severe kinetic barriers that limit fast-charging performance [1].
1,3-PS is the reagent of choice for the industrial scale-up of sulfobetaine-based zwitterionic polymers, such as N-(3-sulfopropyl)chitosan. Its high ring strain drives efficient ring-opening sulfopropylation, achieving high degrees of substitution (up to 95%) in aqueous media, which is critical for producing advanced hydrogels, anti-fouling coatings, and enhanced oil recovery (EOR) polymers [2].
In the production of highly water-soluble diagnostic probes, such as N-sulfopropyl acridinium esters used in automated immunoassays, 1,3-PS provides the necessary electrophilic reactivity to alkylate sterically hindered nitrogen centers. It overcomes the poor conversion yields (<20%) associated with alternative halosulfonate reagents, ensuring viable commercial manufacturing yields [3].
Irritant;Health Hazard